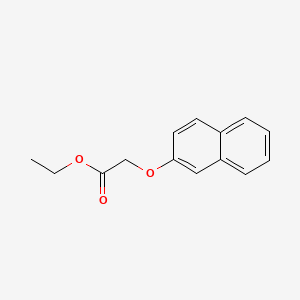

ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNTNDECGNSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209130 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-14-2 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Naphthalen 2 Yloxy Acetate and Its Structural Analogues

Classical Approaches to Aryloxyacetate Esters

Williamson Ether Synthesis in the Production of ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. byjus.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this method is adapted to form the aryloxy ether linkage.

The typical procedure involves the reaction of 2-naphthol (B1666908) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. The base, commonly potassium carbonate, deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic 2-naphthoxide ion. This ion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

A general procedure for this synthesis is as follows: A mixture of 2-naphthol (1.0 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (3.0 equivalents) is refluxed in a solvent like acetone (B3395972) for several hours. chemicalbook.com After the reaction is complete, the solid is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield pure this compound. chemicalbook.com This method is effective for producing both symmetrical and asymmetrical ethers and is widely used in laboratory and industrial settings. byjus.com

Esterification and Transesterification Strategies for this compound Precursors

Esterification is a fundamental reaction for the formation of esters. In the synthesis of this compound, the precursor acid, 2-(naphthalen-2-yloxy)acetic acid, can be esterified with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction typically requires the removal of water to drive the equilibrium towards the product side.

Alternatively, transesterification offers another route. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For instance, mthis compound could be reacted with an excess of ethanol and an acid or base catalyst to produce this compound and methanol (B129727). The removal of the lower-boiling alcohol byproduct (methanol) can shift the equilibrium to favor the formation of the desired ethyl ester. One strategy to achieve this is by using an entrainer that forms an azeotrope with the alcohol byproduct, allowing for its continuous removal from the reaction mixture. biofueljournal.com

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced protocols often utilize alternative energy sources or catalytic systems to enhance reaction rates and reduce waste.

Ultrasonically Promoted Phase Transfer Catalysis in this compound Synthesis

The synthesis of this compound from β-naphthol and ethyl 2-bromoacetate can be significantly enhanced by using ultrasound in combination with phase-transfer catalysis (PTC). bcrec.idsemanticscholar.org This method is particularly effective for heterogeneous reactions where the reactants are in different phases. researchgate.net In a solid-liquid system, β-naphthol and potassium carbonate (as a solid base) are reacted with ethyl 2-bromoacetate in an organic solvent, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitating the reaction. bcrec.idsemanticscholar.org

Ultrasound irradiation (e.g., at 40 kHz) dramatically increases the reaction rate. semanticscholar.orgresearchgate.net The combination of TBAB and ultrasound results in a much higher apparent rate constant (k\textsubscript{app} = 25.22 × 10\textsuperscript{−3} min\textsuperscript{−1}) compared to the reaction with TBAB alone under conventional stirring (k\textsubscript{app} = 6.42 × 10\textsuperscript{−3} min\textsuperscript{−1}). bcrec.idsemanticscholar.org The ultrasonic effect is believed to enhance mass transport and create highly reactive surfaces. researchgate.net The presence of a trace amount of water is also crucial for this solid-liquid phase transfer catalysis. bcrec.idsemanticscholar.org

Table 1: Effect of Ultrasonic Frequency on Reaction Rate semanticscholar.org

| Condition | Apparent Rate Constant (k\textsubscript{app}) (min\textsuperscript{−1}) |

| Without Ultrasound | 6.42 × 10\textsuperscript{−3} |

| Ultrasound (28 kHz) | 13.51 × 10\textsuperscript{−3} |

| Ultrasound (40 kHz) | 25.22 × 10\textsuperscript{−3} |

Catalytic C-H Acylation Reactions Utilizing Ethyl Chlorooxoacetate

While not a direct synthesis of this compound, catalytic C-H acylation reactions represent an advanced strategy for creating related ester structures. These methods often involve the use of photoredox catalysis to generate reactive intermediates. For instance, ethyl chlorooxoacetate can be used as a source for the ethoxycarbonyl radical. nih.gov

In a typical reaction, a photocatalyst, such as an iridium complex, absorbs light and becomes excited. This excited photocatalyst can then interact with ethyl chlorooxoacetate to generate an ethoxycarbonyl radical. nih.gov This radical can then participate in various transformations, such as addition to alkenes, to form β-chloro esters. nih.gov While this specific application to naphthalene (B1677914) for the direct synthesis of the title compound is not detailed, the principle of using ethyl chlorooxoacetate as a precursor to an alkoxycarbonylating agent under catalytic conditions is a modern approach to ester synthesis.

Solid-Liquid Heterogeneous Reaction Conditions for this compound

The synthesis of this compound can be efficiently carried out under solid-liquid heterogeneous conditions, often enhanced by phase-transfer catalysis. bcrec.idsemanticscholar.org This approach avoids the need for a homogeneous reaction mixture, which can simplify product purification and catalyst recovery.

In this method, solid potassium carbonate is used as the base to deprotonate β-naphthol, which is dissolved in an organic solvent. Ethyl 2-bromoacetate, the other reactant, is also in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is essential to transport the naphthoxide anion from the solid surface or a micro-aqueous phase to the organic phase where it can react with the ethyl 2-bromoacetate. bcrec.idsemanticscholar.orgresearchgate.net

The reaction kinetics are influenced by several factors, including the amount of catalyst, the quantity of base, the temperature, and the choice of solvent. bcrec.id Increasing the concentration of the phase-transfer catalyst, like TBAB, generally increases the reaction rate. semanticscholar.org This solid-liquid PTC method prevents side reactions like the hydrolysis of the ester product, which can occur in alkaline aqueous solutions. semanticscholar.org

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a well-established method in organic chemistry. numberanalytics.com The conventional approach involves the reaction of 2-naphthol with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base and a suitable solvent. iucr.orgiucr.org

A standard laboratory procedure involves dissolving 2-naphthol in a polar aprotic solvent like dry acetone, followed by the addition of a base, commonly anhydrous potassium carbonate. iucr.orgiucr.org Ethyl chloroacetate is then added to this mixture, which is heated to reflux for several hours. iucr.orgiucr.org The progress of the reaction is monitored using thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol. iucr.org

While this method is effective, research has focused on enhancing reaction rates and yields through various optimization techniques, including phase-transfer catalysis (PTC) and ultrasonication. numberanalytics.comresearchgate.net

Phase-Transfer Catalysis and Ultrasonication:

Significant improvements in reaction efficiency have been reported by conducting the synthesis under solid-liquid heterogeneous phase-transfer catalysis (PTC) conditions, further enhanced by ultrasound irradiation. researchgate.netbcrec.id One study detailed the synthesis from β-naphthol and ethyl 2-bromoacetate using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. researchgate.netbcrec.id The use of ultrasound (40 kHz) was found to dramatically increase the reaction rate compared to conventional stirring. researchgate.net

The combination of TBAB and ultrasound resulted in an apparent rate constant (k_app) of 25.22 × 10⁻³ min⁻¹, a several-fold increase compared to the rate with TBAB alone under silent conditions (k_app = 6.42 × 10⁻³ min⁻¹). bcrec.id This enhancement is attributed to the cavitation effects of ultrasound, which increase the surface area of the solid reactant and improve mass transport between the phases. researchgate.net

The concentration of the phase-transfer catalyst also plays a critical role. Increasing the amount of TBAB was shown to increase the rate constant, demonstrating its direct involvement in the reaction mechanism. bcrec.id

Below is a data table summarizing the effect of different reaction conditions on the rate constant.

| Condition | Catalyst | Apparent Rate Constant (k_app) (min⁻¹) |

| Conventional Stirring | TBAB | 6.42 × 10⁻³ |

| Ultrasound (40 kHz) | TBAB | 25.22 × 10⁻³ |

| Ultrasound (40 kHz) | TBAB (0.05 g) | 10.12 × 10⁻³ |

| Ultrasound (40 kHz) | TBAB (0.3 g) | 34.46 × 10⁻³ |

| Data sourced from Abimannan & Rajendran (2016). bcrec.id |

General Optimization Strategies:

The yield and selectivity of the Williamson ether synthesis are highly dependent on several factors: numberanalytics.comlibretexts.org

Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred to fully deprotonate the phenol, enhancing its nucleophilicity. numberanalytics.com For instance, the synthesis of a structural analogue, ethyl 2-(6-bromo-2-naphthyloxy)acetate, utilizes cesium carbonate (Cs₂CO₃) in DMF. chemicalbook.com

Alkylating Agent: The reactivity of the ethyl haloacetate follows the order of the leaving group: I > Br > Cl. francis-press.com While ethyl bromoacetate and chloroacetate are commonly used, the choice can be optimized for cost and reactivity. iucr.orgresearchgate.net

Synthetic Utility of this compound as an Intermediate

This compound is a valuable synthetic intermediate, primarily recognized for its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs). iucr.org

Precursor to Naproxen:

The most notable application of this compound is as a key intermediate in the synthesis of Naproxen. iucr.orgresearchgate.net Naproxen, chemically (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID. The core structure of this compound provides the naphthalen-2-yloxy moiety that is central to the final drug molecule. Further chemical modifications, including hydrolysis of the ester to the corresponding carboxylic acid and subsequent stereospecific reactions, convert this intermediate into Naproxen.

Building Block for Analogues and Derivatives:

The naphthalen-2-yloxy scaffold is a common feature in various biologically active molecules. This compound serves as a versatile building block for creating a library of structural analogues for pharmacological screening. By modifying the ester group or performing reactions on the naphthalene ring, chemists can synthesize a range of derivatives.

For example, the core structure can be elongated and functionalized, as seen in the synthesis of compounds like ethyl 2-(6-naphthalen-2-yloxyhexanoylamino)acetate. nih.gov This demonstrates how the initial intermediate can be elaborated into more complex structures with different potential applications.

The synthetic utility is summarized in the table below.

| Intermediate | Reaction / Process | Product |

| This compound | Hydrolysis and further modifications | Naproxen and related NSAIDs iucr.org |

| This compound | Amidation with amino acid esters | Peptide mimetics and other complex derivatives nih.gov |

| 2-Naphthol Analogues (e.g., 6-Bromo-2-naphthol) | Williamson Ether Synthesis | Substituted this compound analogues chemicalbook.com |

Chemical Transformations and Derivatization Strategies of Ethyl 2 Naphthalen 2 Yloxy Acetate

Reactions Involving the Ester Moiety

The ester group in ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is a primary site for a variety of chemical transformations, including hydrolysis, amidation, and hydrazide formation. These reactions are fundamental in creating derivatives with different functional groups and potential applications.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(naphthalen-2-yloxy)acetic acid, is a common and crucial transformation. This reaction is typically carried out under basic conditions, a process known as saponification. The resulting carboxylate salt is then acidified to yield the final carboxylic acid.

One documented method involves the use of potassium hydroxide (B78521) in an aqueous solution. While the direct hydrolysis of this compound is a standard procedure, a related synthesis of 2-(2-Naphthoxy)acetic acid starts from 2-naphthol (B1666908) and 2-chloroacetic acid in the presence of potassium hydroxide. bcrec.id This method, while starting from different precursors, results in the same carboxylic acid that would be obtained from the hydrolysis of the ethyl ester. The reaction involves heating the mixture, followed by extraction and acidification to isolate the product. bcrec.id

The general mechanism for the alkaline hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is an irreversible and second-order reaction. youtube.comsigmaaldrich.com The rate of this reaction can be influenced by factors such as the concentration of the reactants and the temperature. youtube.com

Table 1: Conditions for the Synthesis of 2-(Naphthalen-2-yloxy)acetic Acid

| Reactants | Reagents | Conditions | Product |

| 2-Naphthol, 2-Chloroacetic Acid | Potassium Hydroxide, Water | Heated at 70°C for 4 hours | 2-(Naphthalen-2-yloxy)acetic acid |

This table is illustrative of a synthesis route to the carboxylic acid, which is the product of the hydrolysis of the title compound.

The ester functionality of this compound can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of various biologically active molecules.

Amidation can be achieved by reacting the ester with an appropriate amine. This reaction is often catalyzed by the amine itself or may require heating. A more common laboratory-scale approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent.

Hydrazide formation, a key step in the synthesis of many heterocyclic compounds, is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303). A general procedure for the synthesis of 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE from the corresponding ethyl ester involves refluxing the ester with an excess of hydrazine hydrate in ethanol (B145695) for an extended period. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC). chemicalbook.com After the reaction is complete, the solvent is removed, and the crude product is purified by extraction. chemicalbook.com This method has been reported to yield the desired hydrazide in high purity. chemicalbook.com

Table 2: Synthesis of 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

| Starting Material | Reagents | Solvent | Conditions | Product |

| This compound | Hydrazine hydrate | Ethanol | Reflux for 18-24 hours | 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE |

Modifications of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is amenable to various modifications, primarily through electrophilic and nucleophilic aromatic substitution reactions. These modifications allow for the introduction of diverse functional groups, significantly expanding the chemical space of accessible derivatives.

Electrophilic Aromatic Substitution (EAS) reactions are a cornerstone of aromatic chemistry. masterorganicchemistry.com In the case of this compound, the ether-linked substituent (-OCH2COOEt) on the naphthalene ring acts as an activating group and directs incoming electrophiles to specific positions. The oxygen atom, through its lone pairs, can donate electron density to the ring, facilitating the attack by an electrophile. youtube.com

The directing effect of the substituent will favor substitution at the positions ortho and para to the point of attachment on the naphthalene ring. For a 2-substituted naphthalene, the most reactive positions for electrophilic attack are typically the 1 and 3 positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at these positions. The reaction proceeds through a carbocation intermediate, and the stability of this intermediate determines the regioselectivity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) on an unsubstituted naphthalene ring is generally difficult. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack can be facilitated. A less common mechanism for NAS is the elimination-addition pathway, which proceeds through a highly reactive benzyne-like intermediate. youtube.com This typically requires a strong base and a leaving group on the aromatic ring. youtube.com

The functionalization of the naphthalene ring is a key strategy for creating a library of compounds with diverse properties. Beyond the standard electrophilic substitution reactions, other methods can be employed. For instance, the introduction of a nitro group via nitration can be followed by its reduction to an amino group, which can then be further derivatized. youtube.com This amino group can participate in a wide range of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.

Similarly, a halogen atom introduced onto the naphthalene ring can serve as a handle for cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds and build more complex molecular architectures.

Synthesis of Novel Heterocyclic Derivatives

The derivatives of this compound, particularly the corresponding hydrazide, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. For example, 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE can be used to construct various five- and six-membered heterocyclic rings.

One common application is in the synthesis of 1,3,4-oxadiazoles. These are often prepared by the cyclization of an acylhydrazone, which in turn is formed from the reaction of the hydrazide with an aldehyde or a carboxylic acid derivative. 1,3,4-oxadiazoles are known to be bioisosteres of amides and esters and are found in many medicinally important compounds. researchgate.net

Furthermore, the hydrazide can be a building block for other heterocyclic systems like pyrazoles, triazoles, and quinazolines. For instance, the synthesis of quinazolin-4-one derivatives, which possess a broad spectrum of biological activities, can be achieved from precursors that could be derived from this compound. nih.gov The synthesis of such complex heterocyclic systems often involves multi-step reaction sequences where the initial derivatization of the ester group is a critical step.

Preparation of Schiff Bases and Azetidinones

The journey from this compound to complex heterocyclic systems like azetidinones typically begins with its conversion to a more reactive intermediate, 2-(naphthalen-2-yloxy)acetohydrazide. This key intermediate is synthesized by refluxing the starting ester with hydrazine hydrate in a suitable solvent such as methanol (B129727) or ethanol. nih.gov The hydrazide is a crucial building block for subsequent transformations. nih.gov

Once the 2-(naphthalen-2-yloxy)acetohydrazide is obtained, it serves as the amine component in the synthesis of Schiff bases (or hydrazones). The condensation reaction of the acetohydrazide with various substituted aromatic aldehydes, usually under reflux in methanol with a catalytic amount of glacial acetic acid, yields a series of N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazides. nih.govdoaj.orgresearchgate.net These compounds are characterized by the presence of an azomethine (-C=N-) group. researchgate.net

These Schiff bases are, in turn, valuable precursors for the synthesis of 2-azetidinones, which are four-membered heterocyclic compounds commonly known as β-lactams. derpharmachemica.com The synthesis is achieved through a cyclocondensation reaction. derpharmachemica.com Specifically, the Schiff base is treated with chloroacetyl chloride in an inert solvent like dioxane, with a base such as triethylamine (B128534) present to neutralize the hydrochloric acid formed during the reaction. nih.govderpharmachemica.com This [2+2] cycloaddition reaction between the C=N bond of the Schiff base and the chloroacetyl chloride results in the formation of N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-2-yloxy)acetamides. nih.govtechnologynetworks.com

Table 1: Examples of Schiff Bases and Azetidinones Derived from this compound

| Compound Type | General Structure | R Group Examples |

|---|---|---|

| Schiff Base | N'-(R-benzylidene)-2-(naphthalen-2-yloxy)acetohydrazide | Phenyl, 4-Chlorophenyl, 4-Nitrophenyl, 4-Methoxyphenyl |

Formation of Pyrazole (B372694), Oxadiazole, and Thiazolidinone Analogues

The versatility of the 2-(naphthalen-2-yloxy)acetohydrazide intermediate extends to the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Pyrazole Analogues: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method for their synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.gov To form a pyrazole from the (naphthalen-2-yloxy)acetyl scaffold, the acetohydrazide can be reacted with various 1,3-diketones or their equivalents. For instance, condensation with acetylacetone (B45752) would yield a 3,5-dimethylpyrazole (B48361) derivative attached to the N-acyl side chain. Another strategy involves the reaction of chalcone-like intermediates, which are α,β-unsaturated ketones, with hydrazine. researchgate.net

Oxadiazole Analogues: 1,3,4-Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. A widely used method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiones involves the reaction of an acid hydrazide, in this case, 2-(naphthalen-2-yloxy)acetohydrazide, with carbon disulfide in the presence of a base like potassium hydroxide in ethanol. nih.govnih.gov The resulting thione can be further functionalized. For example, reaction with various phenacyl bromides leads to the formation of new oxadiazole derivatives through nucleophilic substitution. nih.gov

Thiazolidinone Analogues: 4-Thiazolidinones are five-membered heterocyclic compounds featuring a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The synthesis of these compounds typically involves the cyclization of Schiff bases. connectjournals.com The N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazides, prepared as described previously, can be reacted with thioglycolic acid in a solvent like dry benzene (B151609) or toluene. connectjournals.comuodiyala.edu.iqscispace.com This reaction proceeds via a cyclocondensation mechanism, where the thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by intramolecular cyclization to form the 2,3-disubstituted-1,3-thiazolidin-4-one ring. scispace.com

Table 2: Examples of Heterocyclic Analogues Derived from this compound

| Heterocycle | Synthetic Precursor | Key Reagent |

|---|---|---|

| Pyrazole | 2-(naphthalen-2-yloxy)acetohydrazide | 1,3-Diketones (e.g., acetylacetone) |

| 1,3,4-Oxadiazole | 2-(naphthalen-2-yloxy)acetohydrazide | Carbon disulfide (CS₂) |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule. nih.govrsc.org This approach aims to develop new chemical entities with potentially improved affinity, better efficacy, or a more desirable pharmacological profile compared to the individual parent molecules. nih.gov The naphthalen-2-yloxy scaffold, derived from this compound, serves as a valuable building block in the design of such hybrid molecules. mdpi.com

The synthesis of these hybrids involves designing a synthetic route where the (naphthalen-2-yloxy)acetyl unit is coupled with another distinct molecular scaffold known for its biological relevance. For example, a hybrid molecule could be constructed by linking the naphthalen-2-yloxy moiety to another heterocyclic system, such as benzimidazole, quinoline, or benzofuran. nih.govnih.gov

One synthetic strategy involves preparing a derivative of the naphthalen-2-yloxyacetic acid that can react with a functional group on the second pharmacophore. For instance, 1-(benzofuran-2-yl(phenyl)methyl)-1H-benzo[d]imidazole could be N-alkylated with a 2-(naphthalen-2-yl)-2-oxoethyl bromide (a derivative that could be conceptually linked back to the starting acetate) to form a complex benzimidazolium salt. nih.gov This creates a larger, more complex molecular architecture that combines the structural features of both the naphthalene and the benzofuran-benzimidazole systems. nih.gov The rationale behind creating such hybrids is that the combined molecule may interact with multiple biological targets or exhibit synergistic effects. nih.gov

Table 3: Examples of Hybrid Molecule Concepts

| Scaffold 1 | Scaffold 2 | Potential Linker |

|---|---|---|

| Naphthalen-2-yloxy | Benzimidazole | Acyl, Alkyl |

| Naphthalen-2-yloxy | Quinolinedione | Amide, Ester |

Biological Activities and Pharmacological Potential in Vitro and Preclinical Investigations

Antimicrobial Efficacy

The antimicrobial properties of ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE and related compounds have been evaluated against a range of pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies on the antibacterial effects of ethyl acetate (B1210297) extracts containing various compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, ethyl acetate extracts from Xerophyta spekei demonstrated significant antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.gov However, these extracts showed no notable effect against the Gram-negative bacteria Salmonella Typhi and Escherichia coli. nih.gov In another study, ethyl acetate extracts of Grewia tembensis were active against S. aureus but not against B. subtilis, E. coli, or S. Typhi. nih.gov The antibacterial activity of various natural product extracts has been compared against E. coli, Staphylococcus epidermidis, and Mycobacterium smegmatis. researchgate.net

The minimum inhibitory concentrations (MICs) of ethyl acetate extracts from Calotropis gigantea were found to be in the range of 16-128 µg/ml against both Gram-positive and Gram-negative bacteria. koreascience.kr Similarly, ethyl acetate root extracts from Vernonia adoensis showed inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with the latter being more susceptible. nih.gov The extract exhibited a percentage inhibition of 86% against P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Ethyl Acetate Extracts

| Extract Source | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Xerophyta spekei | Bacillus subtilis (Gram-positive) | Active | nih.gov |

| Xerophyta spekei | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Xerophyta spekei | Salmonella Typhi (Gram-negative) | Inactive | nih.gov |

| Xerophyta spekei | Escherichia coli (Gram-negative) | Inactive | nih.gov |

| Grewia tembensis | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Calotropis gigantea | Gram-positive and Gram-negative bacteria | MIC: 16-128 µg/ml | koreascience.kr |

| Vernonia adoensis | Pseudomonas aeruginosa (Gram-negative) | 86% inhibition | nih.gov |

Antifungal Activity Assessment

The antifungal potential of ethyl acetate extracts has also been a subject of investigation. An ethyl acetate fraction of Punica granatum and its galloyl-HHDP-glucose compound demonstrated antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) ranges of 31.25 to 250 µg/mL for the fraction. nih.gov Similarly, ethyl acetate extracts from fungal endophytes of Curcuma longa showed inhibitory effects on the radial growth of the fungal pathogen Colletotrichum gloeosporioides. researchgate.net

Investigations into 2-acyl-1,4-benzo- and 2-acyl-1,4-naphthohydroquinones revealed that 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL against several fungal strains, including Candida krusei and Rhizopus oryzae. mdpi.com In some instances, these values were comparable to the standard antifungal drug, amphotericin B. mdpi.com Furthermore, two new polyunsaturated fatty acid ethyl esters isolated from the red alga Laurencia okamurai were evaluated for their antifungal activity against Candida glabrata, Trichophyton rubrum, Cryptococcus neoformans, and Aspergillus fumigatus. epa.gov

Table 2: Antifungal Activity of Ethyl Acetate Extracts and Related Compounds

| Compound/Extract | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Punica granatum Ethyl Acetate Fraction | Candida spp. | 31.25–250 µg/mL | nih.gov |

| 2-Octanoylbenzohydroquinone | Candida krusei | 2 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | 4 µg/mL | mdpi.com |

Antineoplastic and Antiproliferative Investigations

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies.

In Vitro Cytotoxicity and Anticancer Effects

A derivative of naphthoxyacetamide, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, has demonstrated cytotoxic effects in HeLa cancer cells. mdpi.com At a concentration of 3.16 µM/mL, its cytotoxicity was comparable to that of the reference drug cisplatin (B142131) (3.32 µM/mL). mdpi.com

Furthermore, ethyl acetate extracts from other natural sources have shown promise in cancer cell lines. An ethyl acetate extract of Polygonum perfoliatum L. exhibited broad-spectrum anticancer activity. nih.gov One of its fractions, PEC, was shown to inhibit cancer cell growth, arrest the cell cycle at the G2 phase, and induce apoptosis in vitro. nih.gov In another study, ethanol (B145695) and ethyl acetate fractions from green tea leaf nanoparticles showed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 10.70 μg/mL and 12.72 μg/mL, respectively. nih.gov

Inhibition of Key Biological Targets (e.g., HDACs, TRPM4)

While direct studies on the inhibition of HDACs and TRPM4 by this compound are not extensively available, the broader class of naphthalene-based compounds has been investigated for such activities. The search for novel compounds targeting these pathways is an active area of research in cancer therapy.

Enzyme Modulation and Inhibition Profiles

The ability of this compound and related structures to modulate enzyme activity is a key aspect of their pharmacological potential. For instance, the anti-inflammatory effects of an ethyl acetate extract of Belamcanda chinensis were evaluated in Raw 264.7 cells. nih.gov This suggests a potential interaction with enzymes involved in the inflammatory cascade.

Carboxylesterase Inhibition by this compound Analogues

Carboxylesterases (CEs) are a crucial class of enzymes responsible for the hydrolysis of ester-containing compounds into their corresponding carboxylic acids and alcohols. nih.gov These enzymes are vital in the metabolism of a wide array of xenobiotics, including numerous clinically significant drugs like oseltamivir (B103847) and irinotecan. nih.gov The inhibition of CEs can therefore significantly alter the efficacy and metabolic profile of such agents. nih.govdntb.gov.ua

While direct inhibitory studies on this compound against carboxylesterases are not extensively detailed in the available literature, research into structurally similar compounds, particularly phenoxy analogues, has demonstrated significant potential for CE modulation. For instance, studies on analogues of the natural product β-lapachone revealed that phenoxy derivatives are highly effective at modulating CE activity. nih.gov This is noteworthy as this compound contains a phenoxy-type (naphthalenyloxy) moiety. The parent compound, β-lapachone itself, is a potent, reversible CE inhibitor with inhibition constant (K_i) values in the nanomolar range. nih.gov

Other diverse compounds have also been identified as potent CE inhibitors. Major cannabinoids, including ∆9-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), exhibit substantial reversible inhibition of human carboxylesterase 1 (CES1), with K_i values in the micromolar and sub-micromolar range. nih.gov Furthermore, certain clinical drugs, such as the antihyperlipidemic agent fenofibrate, have been shown to be substantial inhibitors of carboxylesterase-2 (CES2). researchgate.net These findings highlight that the capacity to inhibit carboxylesterases is found across various chemical scaffolds.

Table 1: Examples of Investigated Carboxylesterase Inhibitors

| Inhibitor | Target Enzyme(s) | Inhibition Constant (K_i) | Notes | Source |

|---|---|---|---|---|

| β-lapachone | hiCE, hCE1 | 109 nM (for hiCE) | A natural product; its phenoxy analogues are also effective inhibitors. | nih.gov |

| ∆9-tetrahydrocannabinol (THC) | CES1 | 0.541 µM | Inhibition proceeds through a mixed competitive-noncompetitive mechanism. | nih.gov |

| Cannabidiol (CBD) | CES1 | 0.974 µM | Shows potential for clinically significant inhibition of CES1. | nih.gov |

| Cannabinol (CBN) | CES1 | 0.263 µM | Exhibits the most potent inhibition among the three major cannabinoids studied. | nih.gov |

| Fenofibrate | CES2 | 0.04 µM | A fibrate drug that shows strong inhibition of CES2. | researchgate.net |

Other Enzyme Inhibition Studies (e.g., TRPM4, HDACs-2)

Transient Receptor Potential Melastatin 4 (TRPM4) Inhibition

Analogues of this compound have been specifically designed and investigated as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. nih.gov TRPM4 is a calcium-activated non-selective cation channel implicated in various physiological processes and considered a potential therapeutic target for cancer and other diseases. nih.govnih.gov

A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, which are close structural analogues of this compound, were synthesized and evaluated as TRPM4 inhibitors. nih.gov One of the most promising compounds from this series, designated 7d (ZX08903), demonstrated significant antiproliferative activity against prostate cancer cell lines. nih.gov Further investigation revealed that this compound could suppress colony formation and decrease the expression of the androgen receptor (AR) protein in these cells. nih.gov It was also found to induce apoptosis in prostate cancer cells in a concentration-dependent manner, marking it as a promising lead compound for further development. nih.gov

Other research on aryloxyacyl-anthranilic acid compounds as TRPM4 inhibitors has uncovered species-dependent differences in their effects, highlighting the complexity of targeting this channel. nih.gov For example, a compound abbreviated as NBA was found to inhibit both human and mouse TRPM4 currents, whereas another inhibitor, CBA, inhibited human TRPM4 but not mouse TRPM4 when applied extracellularly. nih.gov

Table 2: Activity of Naphthalen-yloxy Analogues as TRPM4 Inhibitors

| Compound Series | Key Findings | Target Indication | Source |

|---|---|---|---|

| 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives | Compound 7d (ZX08903) displayed antiproliferative activity, suppressed colony formation, and reduced androgen receptor expression. | Prostate Cancer | nih.gov |

| Aryloxyacyl-anthranilic acids (CBA, NBA) | Exhibited species-dependent inhibition of TRPM4 channels (human vs. mouse). | General TRPM4 Research | nih.gov |

Histone Deacetylases-2 (HDACs-2) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation and are validated targets for cancer therapy. nih.govnih.gov The development of isoform-selective HDAC inhibitors is a key area of research, aiming to improve therapeutic outcomes and reduce the side effects associated with pan-HDAC inhibitors. nih.gov While the outline includes HDACs-2, literature specifically linking the this compound scaffold to HDAC inhibition is not prominent in the reviewed search results. Research in this area has largely focused on other chemical structures, such as 2-aminoanilides, to achieve selectivity for HDAC1 and HDAC2. nih.gov

Anti-inflammatory and Analgesic Potential in Preclinical Models

Direct preclinical studies evaluating the anti-inflammatory and analgesic efficacy of this compound were not identified in the reviewed literature. However, an indirect link to anti-inflammatory potential can be inferred from the activity of its analogues on the TRPM4 channel, which is known to be involved in the immune response. nih.gov

While not directly related to the specific compound, other research has explored the anti-inflammatory and analgesic properties of ethyl acetate extracts derived from various natural sources. For example, an ethyl acetate fraction of Polygonum cuspidatum demonstrated analgesic effects in hot plate and tail-flick tests in animal models. nih.gov This extract also suppressed the swelling inflammatory response in a serotonin-induced paw edema model and showed positive effects in a Freund's complete adjuvant-induced arthritis model. nih.gov Similarly, an ethyl acetate extract from the herb Zygophyllum simplex was screened for anti-inflammatory and analgesic activities, showing dose-dependent effects in carrageenan-induced rat paw edema and acetic acid-induced writhing tests. researchgate.net These studies illustrate the pharmacological potential of preparations containing ethyl acetate soluble compounds, though this does not directly translate to the specific activity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Naphthalene (B1677914) Substitution Patterns on Biological Activity

The naphthalene scaffold is a versatile platform in medicinal chemistry, and the substitution pattern on its dual-ring system can dramatically alter the biological activity of its derivatives. researchgate.net The position and nature of substituents on the naphthalene moiety of naphthyloxyacetate analogs play a critical role in their interaction with biological targets.

Research into various naphthalene derivatives has consistently shown that even minor changes in substitution can lead to significant differences in efficacy and mechanism of action. For example, in the development of acetylcholinesterase (AChE) inhibitors for mosquito control, a naphthyl analog demonstrated potent activity. nih.gov Specifically, a derivative with a 2-carbon dimethylamino chain and a naphthyl group (compound 36) showed a low IC₅₀ value of 0.65 μM, indicating that larger, hydrophobic substituents on the core scaffold were well-tolerated and could enhance binding affinity. nih.gov However, this increased hydrophobicity also led to reduced solubility. nih.gov

In another study on naphthalene-chalcone hybrids, the position of substitution on the naphthalene ring was a key determinant of anticandidal activity. nih.gov When comparing derivatives substituted at the first position versus the second, a compound with a 2-substituted naphthalene ring (compound 2j) was active against two different Candida strains, whereas its 1-substituted counterparts were less effective. nih.gov This highlights that the 2-position, as seen in ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE, can be a favorable point of attachment for biological activity.

| Compound Series | Substitution Pattern | Observed Effect on Biological Activity | Reference |

| 4-Thiazolidinone Analogs | Naphthyl group addition (compound 36) | Increased inhibitory potency against AgAChE1 (IC₅₀ = 0.65 μM). | nih.gov |

| Reduced solubility at higher concentrations. | nih.gov | ||

| Naphthalene-Chalcone Hybrids | 2-substituted naphthalene (compound 2j) | Showed activity against two Candida lines (C. albicans and C. krusei, MIC₅₀ = 15.6 μg/mL). | nih.gov |

| 1-substituted naphthalene | Less effective anticandidal activity compared to 2-substituted analog. | nih.gov | |

| Anti-inflammatory Naphthalene Derivatives | Substitution at position 1 or 2 | Generally disfavored inhibitory effects against PMA-stimulated neutrophils. | researchgate.net |

Role of the Ester Group and Side Chain Modifications on Potency and Selectivity

The ethyl acetate (B1210297) side chain, -O-CH₂-COOC₂H₅, is a critical component of the this compound structure, influencing its pharmacokinetic and pharmacodynamic properties. Modifications to this ester group and the adjacent side chain can significantly affect potency, selectivity, and metabolic stability.

Modifying the side chain by replacing the ester with other functional groups is a common strategy to improve stability and activity. In one study, a close analog of the target compound's side chain was synthesized, where the ester was replaced by an amide, resulting in 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide. biointerfaceresearch.com This modification was part of an effort to create novel anticancer agents, indicating that the acetamide (B32628) linkage is a viable alternative to the acetate ester for maintaining or enhancing biological activity. biointerfaceresearch.com

Further research on other molecular scaffolds demonstrates the principle of side chain modification. In the development of stabilized minigastrin analogs, modifications to the C-terminal side chain were crucial for preventing enzymatic degradation and improving tumor uptake. mdpi.com Similarly, late-stage modifications of unsaturated amino acid side chains in cyclic peptides allowed for the introduction of new functionalities capable of coordinating with metal ions in the active sites of enzymes like histone deacetylases (HDACs). nih.gov These examples underscore the strategic importance of the side chain in fine-tuning a molecule's pharmacological profile.

| Modification Type | Specific Change | Potential Impact | Reference |

| Ester Chain Length | Increasing alkyl chain length | May increase lipophilicity, cell membrane transport, and biological potency. | mdpi.com |

| May also increase cytotoxicity. | mdpi.com | ||

| Functional Group Replacement | Ester to Amide (e.g., acetamide) | Creates a more stable linkage, potentially altering metabolic profile and activity. Used in the design of novel anticancer agents. | biointerfaceresearch.com |

| Side Chain Modification | Introduction of new functional groups | Can prevent enzymatic degradation and improve target uptake. | mdpi.com |

| Allows for the introduction of metal-coordinating functionalities. | nih.gov |

Impact of Heterocyclic Ring Integration on Pharmacological Profiles

The incorporation of heterocyclic rings into a parent structure is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Integrating heterocycles like triazoles, imidazoles, or thiazolidinones into naphthalene-based scaffolds can improve solubility, modulate lipophilicity, and introduce new hydrogen bonding capabilities, thereby enhancing binding affinity and selectivity for biological targets. nih.govnih.gov

In SAR studies of acetylcholinesterase inhibitors, replacing a simple dimethylamino group with heterocyclic substituents such as morpholine, imidazole, or triazole was explored. nih.govdiva-portal.org These modifications often led to varied, but significant, changes in inhibitory activity, demonstrating the profound influence of the specific heterocycle used. nih.gov

A notable example is the synthesis of naphthalene-substituted triazole spirodienones, which were investigated as potential anticancer agents. nih.gov This work was built on the finding that the 1,2,4-triazole-spirodienone structure is a promising pharmacophore for anticancer activity. Introducing the naphthalene moiety was intended to improve the metabolic stability and pharmacological profile of the active molecule. nih.gov

Similarly, research on other naphthalene derivatives involved the incorporation of azetidinyl and thiazolidinyl moieties. These new heterocyclic-naphthalene hybrids were screened for anti-inflammatory and analgesic activities, with some compounds showing significant efficacy. researchgate.net The synthesis of naphthalene-based organoselenocyanates also involved the use of heterocyclic precursors, such as 4-phenyl-5-selenocyanatothiazol-2-amine, to generate diverse derivatives with potential anticancer and antimicrobial activities. biointerfaceresearch.com These studies collectively affirm that the strategic integration of heterocyclic rings is a powerful approach to diversify the pharmacological profiles of naphthalene-based compounds like this compound.

| Base Scaffold | Integrated Heterocycle | Resulting Pharmacological Profile | Reference |

| 4-Thiazolidinone | Imidazole, Triazole, Morpholine | Altered inhibitory activity against acetylcholinesterase. | nih.gov |

| Naphthalene | Azetidinyl and Thiazolidinyl moieties | Resulted in compounds with anti-inflammatory and analgesic activities. | researchgate.net |

| 1,2,4-Triazole-Spirodienone | Naphthalene substitution | Created novel derivatives with cytotoxic activity against breast cancer cells. | nih.gov |

| Naphthalene-selenocyanate | Thiazole | Generated derivatives with potential anticancer and antimicrobial properties. | biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical descriptors that influence activity, QSAR models can predict the potency of novel derivatives and guide rational drug design.

While a specific QSAR model for the this compound series is not prominently detailed in the reviewed literature, the principles and methodologies are well-documented for analogous structures. For instance, 2D and 3D-QSAR studies have been successfully applied to series of indole (B1671886) derivatives acting as β3-adrenergic agonists. mdpi.com In these studies, descriptors such as molar refractivity (CMR), lipophilicity (CLogP), and various steric, electrostatic, and hydrophobic fields (in 3D-QSAR/CoMSIA) were used to build predictive models. mdpi.com The resulting models showed good statistical significance and predictive power, enabling the generation of a structure-activity relationship scheme to guide the synthesis of new, more potent compounds. mdpi.com

Similarly, a 2D-QSAR study on novel 1H-3-indolyl derivatives as antioxidants was used to predict the IC₅₀ values of synthesized compounds, which showed good correlation with the experimental results. mdpi.com This approach allowed researchers to pre-screen and recommend the most promising candidates for in-vitro testing. mdpi.com

For a series of compounds based on this compound, a QSAR study would likely involve calculating descriptors for the naphthalene ring (e.g., hydrophobicity, electronic properties of substituents), the ether linkage (e.g., bond angle, flexibility), and the ethyl acetate side chain (e.g., size, lipophilicity). By correlating these descriptors with a measured biological activity (such as enzyme inhibition or receptor binding affinity), a predictive model could be developed. Such a model would be invaluable for optimizing the lead structure, suggesting specific modifications to enhance potency and selectivity while minimizing undesirable properties.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. One- and two-dimensional NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each proton.

The ¹H and ¹³C NMR spectra of ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE exhibit characteristic signals corresponding to the three main parts of the molecule: the naphthalene (B1677914) ring system, the ethyl group, and the central oxyacetate linker.

The ¹H NMR spectrum shows distinct signals for the seven aromatic protons on the naphthalene ring, typically found in the downfield region between 7.0 and 8.0 ppm. The protons of the ethyl group appear as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern resulting from spin-spin coupling. A key singlet peak corresponds to the methylene protons of the oxyacetate group (-OCH₂CO-), which are adjacent to an oxygen atom and a carbonyl group.

The ¹³C NMR spectrum is characterized by ten signals for the ten carbon atoms of the naphthalene ring, a signal for the carbonyl carbon of the ester group at a significantly downfield shift (around 168-170 ppm), and signals for the two carbons of the oxyacetate linker and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Naphthalene | 7.10 - 7.85 (m, 7H) | 107 - 135 |

| Aromatic C-O | Naphthalene | - | ~156 |

| Aromatic C (quaternary) | Naphthalene | - | 128 - 135 |

| Methylene | -OCH₂ CO- | ~4.75 (s, 2H) | ~65 |

| Carbonyl | -C =O | - | ~169 |

| Methylene | -OCH₂ CH₃ | ~4.25 (q, 2H) | ~61 |

| Methyl | -OCH₂CH₃ | ~1.30 (t, 3H) | ~14 |

For more complex derivatives or for unambiguous confirmation of the structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also map the coupling network between the adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the definitive assignment of each protonated carbon atom by linking the ¹H and ¹³C data. For example, the singlet at ~4.75 ppm would correlate with the carbon signal at ~65 ppm.

A correlation from the -OCH₂ CO- protons to the carbonyl carbon (~169 ppm).

A correlation from the -OCH₂ CO- protons to the C-O carbon of the naphthalene ring (~156 ppm), unequivocally linking the acetate (B1210297) side chain to the ring via the ether oxygen.

Correlations from the ethyl methylene protons to the carbonyl carbon.

Correlations from the naphthalene protons adjacent to the ether linkage (H-1 and H-3) to the C-O carbon.

The analysis of these 2D spectra provides a complete and unambiguous map of the molecular structure, which is especially crucial when analyzing novel or substituted derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1750-1760 cm⁻¹. Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl and methylene groups just below 3000 cm⁻¹, and a series of complex bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O-C (ether and ester) stretches and aromatic C=C bending vibrations. researchgate.netnist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often more prominent in the Raman spectrum compared to the IR spectrum. The synthesis of ethyl acetate can be monitored by observing characteristic Raman bands, such as the one at 845 cm⁻¹. horiba.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Ethyl, Methylene) | 2980 - 2850 | Medium |

| C=O Stretch | Ester | 1760 - 1740 | Very Strong |

| C=C Stretch | Aromatic (Naphthalene) | 1630 - 1580 | Medium-Strong |

| C-O-C Stretch | Ether & Ester | 1300 - 1000 | Strong |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₄O₃. cymitquimica.com Its monoisotopic mass is 230.0943 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically to within 5 ppm), which serves to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is well-suited for observing the intact molecular ion [M]⁺ or protonated molecule [M+H]⁺ with minimal fragmentation, further confirming the molecular weight of the compound.

When subjected to harder ionization techniques like Electron Ionization (EI), the molecule fragments in a predictable way, providing a "fingerprint" that helps to confirm its structure. The fragmentation of esters and ethers follows well-established pathways. libretexts.org

For this compound (MW=230), the expected fragmentation pattern would include:

Molecular Ion (M⁺): A peak at m/z = 230, representing the intact ionized molecule.

Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion at m/z = 185 .

Formation of Naphthyloxy Ion: A crucial fragmentation pathway involves the cleavage of the ether bond, often with a hydrogen rearrangement, to produce the naphthyloxy cation or a related structure at m/z = 143 ([C₁₀H₇O]⁺). This is often a very stable and abundant ion.

Loss of the Side Chain: Cleavage alpha to the ether oxygen can lead to the loss of the entire ethoxyacetyl group, resulting in a naphthalene cation at m/z = 128 or a naphthyloxy radical with the charge residing on the side chain fragment.

Analysis of these key fragments allows for the confident reconstruction of the molecule's original structure. libretexts.orgresearchgate.net

Compound Index

X-ray Crystallography for Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms in the solid state of this compound has been elucidated through single-crystal X-ray diffraction analysis. This technique provides definitive data on the molecule's conformation, crystal packing, and intramolecular geometry.

The compound crystallizes in the triclinic system with the space group P1̅. researchgate.net The asymmetric unit contains two independent molecules. Detailed crystallographic data and refinement parameters are summarized in Table 1.

| Parameter | Value |

| Chemical formula | C₁₄H₁₄O₃ |

| Formula weight | 230.25 |

| Crystal system | Triclinic |

| Space group | P1̅ |

| a (Å) | 6.0504 (11) |

| b (Å) | 10.2188 (13) |

| c (Å) | 10.8744 (16) |

| α (°) | 106.062 (12) |

| β (°) | 102.923 (14) |

| γ (°) | 103.358 (14) |

| Volume (ų) | 598.15 (17) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 244 |

| Crystal size (mm) | 0.31 × 0.26 × 0.23 |

| Data collection diffractometer | Rigaku Saturn724+ CCD |

| Reflections collected | 6262 |

| Independent reflections | 2265 |

| Rint | 0.083 |

| Goodness-of-fit (S) | 1.04 |

| Final R indices [I > 2σ(I)] | R = 0.083, wR = 0.259 |

Table 1: Crystal Data and Structure Refinement for this compound . researchgate.net

Structurally, the molecule exhibits a specific conformation in the crystalline form. The dihedral angle between the plane of the naphthalene ring system and the acetate side chain is 9.00 (14)°. iucr.orgiucr.org This indicates a nearly perpendicular orientation of the side chain relative to the aromatic rings. Furthermore, the ethoxy group of the ester adopts an extended conformation, which is characterized by a C12—O3—C13—C14 torsion angle of 176.0 (3)°. iucr.org

The crystal packing is primarily governed by van der Waals forces, as no classical hydrogen bonds or other strong directional intermolecular interactions are observed in the crystal structure. iucr.orgiucr.org The synthesis of the crystalline material was achieved by reacting 2-naphthol (B1666908) with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone (B3395972), followed by recrystallization from an ethanol (B145695) solution. iucr.orgiucr.org

Computational and Theoretical Investigations

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a binding energy score, of the ligand to the active site of the receptor. nih.gov

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles of such studies can be inferred from similar research on related compounds. For instance, docking studies on other naphthalene (B1677914) derivatives or compounds with similar structural motifs have been conducted to explore their potential as inhibitors for various enzymes. These studies typically involve preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of ligand-target interactions, MD simulations can provide a dynamic view of how a compound like this compound behaves when interacting with a biological receptor. This goes beyond the static picture provided by molecular docking by simulating the flexibility of both the ligand and the target, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

Although specific MD simulation studies for this compound were not found in the provided search results, the application of this technique is a standard practice in computational drug design. Such simulations would typically follow a molecular docking study to refine the predicted binding mode and to calculate binding free energies, which are often more accurate than the scoring functions used in docking.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformer Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov It is a widely used tool for studying the properties of molecules like this compound. DFT calculations can provide valuable information about the molecule's geometry, electronic distribution, and reactivity. nih.gov

DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. nih.gov This is crucial for understanding its shape and how it might interact with other molecules. For this compound, DFT could be used to analyze its different possible conformations, particularly the orientation of the ethoxy acetate (B1210297) group relative to the naphthalene ring system. A study on a related compound revealed a dihedral angle of 9.00 (14)° between the naphthyl ring system and the side chain, with the ethoxy chain in an extended conformation. researchgate.net

Furthermore, DFT calculations can elucidate the electronic structure, providing insights into the distribution of electrons within the molecule and identifying regions that are electron-rich or electron-poor. This information is fundamental to understanding the molecule's chemical reactivity.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net For naphthalene, the parent aromatic system of this compound, substitutions can affect the HOMO-LUMO gap. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. researchgate.netnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green usually represents regions of neutral potential. researchgate.net An MEP map of this compound would likely show negative potential around the oxygen atoms of the ester group, indicating their potential to act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. dergipark.org.tr It analyzes the electron density to identify localized bonds and lone pairs, which correspond to the familiar Lewis structure representation of a molecule. NBO analysis can reveal important information about hybridization, charge distribution, and the stabilizing effects of electron delocalization, known as hyperconjugative interactions. icm.edu.pl

For this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, providing a more detailed view of the charge distribution than MEP mapping alone.

Analyze the hybridization of the atoms, which influences the molecule's geometry and bonding.

In Silico Screening and Predictive Modeling (excluding ADMET in human context)

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those with desired properties. Predictive modeling, a related field, aims to develop computational models that can predict the properties of molecules based on their structure. These approaches are widely used in various fields, including materials science and drug discovery, to accelerate the identification of promising candidates and to reduce the need for expensive and time-consuming experimental work.

For this compound, in silico screening could be used to explore its potential applications by comparing its computed properties to those of known active compounds. For instance, its electronic and structural properties, calculated using DFT, could be used as descriptors in a predictive model to estimate its potential as, for example, an organic semiconductor or a component in a specialized chemical formulation. The chiral nature of the compound, with its directional and planar conformation, could be a key feature in such predictive models. cymitquimica.com

Emerging Applications and Future Research Directions

ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE in Agrochemical Development

The foundational structure of this compound is closely related to known plant growth regulators. The parent acid, 2-naphthoxyacetic acid (also known as 2-NOXA or BNOA), is an auxin-like plant hormone used commercially to stimulate fruit set and growth in crops like tomatoes and strawberries. herts.ac.uknih.gov It is also classified as a herbicide. herts.ac.uk Research into derivatives, such as the ethyl ester, aims to modify properties like solubility, stability, and plant uptake, potentially leading to more effective or specialized agrochemical products.

The potential applications are not limited to plant growth regulation. The naphthalene (B1677914) moiety is a core component of various bioactive molecules, and derivatives of the naphthalenyloxy acetic acid scaffold can be explored for fungicidal or insecticidal properties, expanding their utility in crop protection.

Utilization as a Precursor in Materials Science and Polymer Chemistry

In materials science, the rigid and planar nature of the naphthalene group makes this compound an attractive precursor for advanced polymers. While research on this specific compound is nascent, its isomer, ethyl 2-(naphthalen-1-yloxy)acetate, is noted for its use as an intermediate in materials science. Polymers incorporating naphthalene units often exhibit enhanced thermal stability, mechanical strength, and unique optical properties, such as high refractive indices and fluorescence.

Future research may focus on the polymerization of monomers derived from this compound. By modifying the ester group or the naphthalene ring, it could be incorporated into polyesters, polyamides, or other polymer chains. The resulting materials could find applications in:

High-Performance Plastics: For use in electronics or aerospace where thermal resistance is critical.

Optical Films: For applications in displays and lenses.

Specialty Resins and Coatings: Providing enhanced durability and specific chemical resistance.

The synthesis of such polymers would involve leveraging the reactivity of the ester group or introducing polymerizable functionalities onto the naphthalene ring.

Development of Biological Probes and Chemical Tools

The inherent fluorescence of the naphthalene ring system is a key feature that positions this compound and its derivatives as promising candidates for the development of biological probes. Naphthalene-based molecules are well-established fluorophores used to design sensors for detecting specific ions, molecules, and biological activities. For instance, probes derived from 2-naphthol (B1666908) have been developed for detecting nitroxyl (B88944) (HNO) and sulfites in living cells through two-photon imaging. nih.govrsc.org

The development pathway for this compound could involve:

Functionalization: Attaching specific recognition groups to the naphthalene core that bind to a target analyte (e.g., a metal ion, a reactive oxygen species, or an enzyme).

Sensing Mechanism Design: Creating a mechanism where the binding event modulates the fluorescence of the naphthalene core, causing a detectable change in light emission (e.g., turning "on" or "off," or shifting in color).

A related compound, 2-(Naphthalen-2-yl)acetic acid, has been proposed as a probe to investigate amino acid conjugation mechanisms, highlighting the utility of this chemical family as research tools. medchemexpress.com The target compound's structure could be systematically modified to create a new generation of fluorescent probes for cellular imaging and diagnostics.

Prospects in Preclinical Drug Discovery and Lead Optimization

The naphthalene nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs. ekb.eg These include the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen and the antihypertensive agent Propranolol. The naphthalenyloxy-acetic acid framework of the title compound is a recognized structure in the design of bioactive molecules. hmdb.ca

This compound serves as a valuable starting material or fragment for lead optimization in drug discovery. Its structure can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. Research has shown that derivatives of naphthalene exhibit a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. ekb.eg For example, novel acetamide (B32628) derivatives synthesized from a related naphthalen-1-yl structure have shown potential as anti-Parkinson's agents. ekb.eg The synthesis of the title compound is well-documented, often proceeding through the reaction of 2-naphthol with ethyl chloroacetate (B1199739) or ethyl 2-bromoacetate, making it a readily accessible building block for creating libraries of new chemical entities for high-throughput screening.

| Therapeutic Area | Example Drug/Compound Class | Potential Role of the Target Scaffold |

|---|---|---|

| Anti-inflammatory | Naproxen, Nabumetone | Precursor for novel COX inhibitors. ekb.egmdpi.com |

| Cardiovascular | Propranolol (beta-blocker) | Scaffold for new adrenergic receptor antagonists. ekb.eg |

| Antifungal | Terbinafine, Naftifine | Core structure for developing new antifungal agents. ekb.eg |

| Neurodegenerative Disease | Naphthalen-1-yl acetamide derivatives | Starting point for anti-Parkinson's or anti-Alzheimer's agents. ekb.eg |

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent forces. The planar aromatic surface of the naphthalene ring in this compound makes it an ideal building block for such architectures. This planarity facilitates π-π stacking interactions, a key driving force for the self-assembly of molecules into ordered structures like nanotubes, vesicles, and gels.

Crystallographic studies of this compound confirm the planarity of the naphthyl ring system and its specific spatial orientation relative to the side chain. researchgate.net This well-defined geometry is crucial for predictable self-assembly. Future research could explore its use in:

Host-Guest Chemistry: Using the naphthalene unit as a binding site for specific guest molecules.

Self-Assembled Nanomaterials: Creating ordered nanostructures for applications in electronics or drug delivery.

Molecular Gels: Forming soft materials where the molecules assemble into a fibrous network that immobilizes a solvent.

By leveraging the non-covalent interactions of the naphthalene core, this compound can be integrated into a variety of advanced supramolecular systems and functional nanomaterials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 2-(naphthalen-2-yloxy)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-naphthol and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include solvent selection (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess alkylating agent to drive completion), and temperature control (reflux for 5–7 hours). Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 7:3), and purification employs column chromatography or recrystallization . Optimization may involve factorial design experiments to test variables like catalyst loading or solvent polarity .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is validated using HPLC or GC-MS with >98% purity thresholds. Structural confirmation requires spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (ester -OCH₂CO-) and aromatic signals (6.8–8.2 ppm) confirm substitution patterns.

- FT-IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl ether C-O).

Discrepancies in spectral data necessitate re-evaluation of reaction conditions or byproduct analysis .

Q. What solvent systems are optimal for recrystallizing this compound?